molecular formula C18H18N2O2S B2402849 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone CAS No. 851864-24-9

1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone

Cat. No. B2402849
CAS RN: 851864-24-9
M. Wt: 326.41
InChI Key: KFXISLMFCUAARK-UHFFFAOYSA-N
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Description

The compound is a derivative of benzylthio and imidazole . Benzylthio is a functional group containing a benzene ring attached to a sulfur atom, which is in turn attached to a hydrogen atom. Imidazole is a heterocyclic compound that contains two nitrogen atoms in a five-membered ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as benzimidazole-thione derivatives have been synthesized through alkylation reactions . Another study reported the synthesis of 1,3,4-thiadiazole derivatives through the reaction of methyl 2-(4-hydroxy-3-methoxybenzylidene) hydrazine-1-carbodithioate with selected derivatives of hydrazonoyl halide .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy . The molecular structures were also confirmed by X-ray single crystallography .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of N-(aryl)-2-chloroacetamide with 5-(4-trifluoromethylphenyl)amino-1,3,4-thiadiazole-2 (3H)-thione has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the application of biochar (a type of charcoal used as a soil amendment) has been found to influence soil physical and chemical properties .

Scientific Research Applications

Fluorescence Properties and Sensing Applications

  • A compound similar in structure, 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, has been studied for its fluorescent properties, showing coordination with Zn2+ ions, resulting in strong fluorescence with a quantum yield of 0.64 and a significant Stoke's shift (Zheng Wen-yao, 2012).
  • Imidazole derivatives, including structures related to 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone, have been developed as reversible luminescent sensors for the detection of cyanide and mercury ions. These compounds display specific sensing abilities towards CN- ions, affecting fluorescence properties (G. Emandi, Keith J. Flanagan, M. Senge, 2018).

Synthesis and Characterization

  • Research on derivatives of the imidazole ring, which includes the structure of interest, has led to the synthesis of various compounds. For example, reactions of N-aryl-N-(4,5-dihydro-1H−imidazol-2-yl)-hydroxylamines with carbon disulfide to form 1-(1,3-benzothiazol-2-yl)-2-imidazolidinethiones illustrate the versatility and reactivity of imidazole derivatives (F. Sa̧czewski, T. Dębowski, 1998).
  • The structure of 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone is closely related to compounds studied for their electrochromic properties, where hydrogen bonding influences the properties of conducting polymers. These studies contribute to the understanding of how molecular structure affects material properties (Hava Akpinar, A. Nurioglu, L. Toppare, 2012).

Safety and Hazards

Safety data sheets for similar compounds such as (Benzylthio)acetic acid and 2-(Benzylthio)ethanol suggest that these compounds may cause skin and eye irritation .

Future Directions

Future research could focus on the synthesis and characterization of this specific compound, as well as its potential applications in various fields such as medicine or materials science. The development of new synthetic methods and the exploration of the compound’s biological activities could also be areas of interest .

properties

IUPAC Name

1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c21-17(13-22-16-9-5-2-6-10-16)20-12-11-19-18(20)23-14-15-7-3-1-4-8-15/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXISLMFCUAARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329001
Record name 1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816294
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

851864-24-9
Record name 1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-phenoxyethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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